molecular formula C13H15ClF3N B8212828 N-(2-Chloro-5-(trifluoromethyl)benzyl)cyclopentanamine

N-(2-Chloro-5-(trifluoromethyl)benzyl)cyclopentanamine

Cat. No.: B8212828
M. Wt: 277.71 g/mol
InChI Key: CGQVJMMIVRDPBG-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-(trifluoromethyl)benzyl)cyclopentanamine is a chemical compound with the molecular formula C13H15ClF3N It is characterized by the presence of a cyclopentanamine moiety attached to a benzyl group substituted with chlorine and trifluoromethyl groups

Properties

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]cyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3N/c14-12-6-5-10(13(15,16)17)7-9(12)8-18-11-3-1-2-4-11/h5-7,11,18H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQVJMMIVRDPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-(trifluoromethyl)benzyl)cyclopentanamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzyl chloride with cyclopentanamine. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-(trifluoromethyl)benzyl)cyclopentanamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-Chloro-5-(trifluoromethyl)benzyl)cyclopentanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-(trifluoromethyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzonitrile
  • 2-Chloro-5-(trifluoromethyl)pyrazine

Uniqueness

N-(2-Chloro-5-(trifluoromethyl)benzyl)cyclopentanamine is unique due to the presence of both the cyclopentanamine moiety and the trifluoromethyl group, which impart distinct chemical and physical properties. These features differentiate it from other similar compounds and contribute to its specific applications and reactivity.

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